molecular formula C13H11ClN2 B14634269 [(4-Chlorophenyl)(phenyl)methylidene]hydrazine CAS No. 55816-27-8

[(4-Chlorophenyl)(phenyl)methylidene]hydrazine

Cat. No.: B14634269
CAS No.: 55816-27-8
M. Wt: 230.69 g/mol
InChI Key: UAPAHLNYPGDDBX-UHFFFAOYSA-N
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Description

[(4-Chlorophenyl)(phenyl)methylidene]hydrazine is an organic compound that features a hydrazine functional group attached to a chlorinated phenyl ring and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

[(4-Chlorophenyl)(phenyl)methylidene]hydrazine can be synthesized through a condensation reaction between 4-chlorobenzophenone and hydrazine. The reaction typically involves mixing equimolar amounts of 4-chlorobenzophenone and hydrazine in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions . The reaction proceeds with the elimination of water, forming the desired hydrazine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(4-Chlorophenyl)(phenyl)methylidene]hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

[(4-Chlorophenyl)(phenyl)methylidene]hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4-Chlorophenyl)(phenyl)methylidene]hydrazine involves its interaction with biological molecules. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    [(4-Chlorophenyl)(phenyl)methylidene]hydrazine derivatives: Compounds with similar structures but different substituents on the phenyl rings.

    Azo compounds: Formed through the oxidation of this compound.

    Hydrazine derivatives: Compounds containing the hydrazine functional group but with different aromatic substituents.

Uniqueness

This compound is unique due to its specific combination of a chlorinated phenyl ring and a phenyl ring attached to a hydrazine group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

55816-27-8

Molecular Formula

C13H11ClN2

Molecular Weight

230.69 g/mol

IUPAC Name

[(4-chlorophenyl)-phenylmethylidene]hydrazine

InChI

InChI=1S/C13H11ClN2/c14-12-8-6-11(7-9-12)13(16-15)10-4-2-1-3-5-10/h1-9H,15H2

InChI Key

UAPAHLNYPGDDBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NN)C2=CC=C(C=C2)Cl

Origin of Product

United States

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